molecular formula C18H24N6O2 B2773757 4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine CAS No. 1251605-55-6

4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B2773757
CAS No.: 1251605-55-6
M. Wt: 356.43
InChI Key: VDBHFMZBCXXYMC-UHFFFAOYSA-N
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Description

4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of piperidine, morpholine, pyrimidine, and imidazole rings, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

Chemistry

In chemistry, 4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine is used as a building block for synthesizing more complex molecules

Biology

The compound’s biological applications include its use as a ligand in biochemical assays and as a probe for studying enzyme interactions. Its ability to interact with various biological targets makes it valuable for research in molecular biology and biochemistry.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrial applications of this compound include its use in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for developing new materials with specific functionalities, such as polymers and coatings.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. The process begins with the preparation of the individual ring structures, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and temperature settings, as well as the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents to yield reduced forms.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine stands out due to its combination of multiple ring structures, which confer unique chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-[1-(6-morpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-14-2-4-23(5-3-14)18(25)15-11-24(13-21-15)17-10-16(19-12-20-17)22-6-8-26-9-7-22/h10-14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBHFMZBCXXYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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